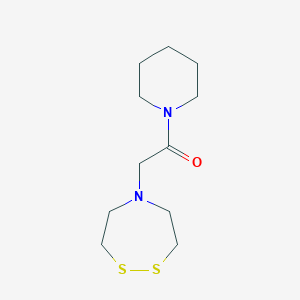
2-(1,2,5-Dithiazepan-5-yl)-1-(piperidin-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2,5-Dithiazepan-5-yl)-1-(piperidin-1-yl)ethan-1-one, also known as DT-13, is a novel compound that has recently gained attention in the scientific community due to its potential therapeutic properties. DT-13 belongs to the class of thiazepanone compounds and has been found to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 2-(1,2,5-Dithiazepan-5-yl)-1-(piperidin-1-yl)ethan-1-one is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, 2-(1,2,5-Dithiazepan-5-yl)-1-(piperidin-1-yl)ethan-1-one has been found to induce apoptosis (programmed cell death) in cancer cells and to inhibit angiogenesis (the formation of new blood vessels).
Biochemical and Physiological Effects:
2-(1,2,5-Dithiazepan-5-yl)-1-(piperidin-1-yl)ethan-1-one has been found to have a number of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, 2-(1,2,5-Dithiazepan-5-yl)-1-(piperidin-1-yl)ethan-1-one has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which protect against oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1,2,5-Dithiazepan-5-yl)-1-(piperidin-1-yl)ethan-1-one has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, it exhibits a wide range of biological activities, making it a useful tool for studying various biological processes. However, one limitation of 2-(1,2,5-Dithiazepan-5-yl)-1-(piperidin-1-yl)ethan-1-one is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 2-(1,2,5-Dithiazepan-5-yl)-1-(piperidin-1-yl)ethan-1-one. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to determine the optimal dosage and administration route for 2-(1,2,5-Dithiazepan-5-yl)-1-(piperidin-1-yl)ethan-1-one and to investigate its safety and efficacy in clinical trials. Additionally, more research is needed to fully understand the mechanism of action of 2-(1,2,5-Dithiazepan-5-yl)-1-(piperidin-1-yl)ethan-1-one and to identify its molecular targets. Finally, 2-(1,2,5-Dithiazepan-5-yl)-1-(piperidin-1-yl)ethan-1-one may have potential applications in other fields, such as agriculture and environmental science, and further research is needed to explore these possibilities.
Méthodes De Synthèse
2-(1,2,5-Dithiazepan-5-yl)-1-(piperidin-1-yl)ethan-1-one can be synthesized using a multi-step process that involves the reaction of piperidine with 2-aminothiophenol to form the intermediate compound, which is then reacted with ethyl chloroacetate. The resulting product is then treated with hydrazine hydrate to yield 2-(1,2,5-Dithiazepan-5-yl)-1-(piperidin-1-yl)ethan-1-one.
Applications De Recherche Scientifique
2-(1,2,5-Dithiazepan-5-yl)-1-(piperidin-1-yl)ethan-1-one has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-(1,2,5-Dithiazepan-5-yl)-1-(piperidin-1-yl)ethan-1-one has been found to reduce inflammation in animal models of arthritis and to protect against oxidative stress-induced damage.
Propriétés
IUPAC Name |
2-(1,2,5-dithiazepan-5-yl)-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2OS2/c14-11(13-4-2-1-3-5-13)10-12-6-8-15-16-9-7-12/h1-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGICLALOGRQYQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2CCSSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2,5-Dithiazepan-5-yl)-1-(piperidin-1-yl)ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

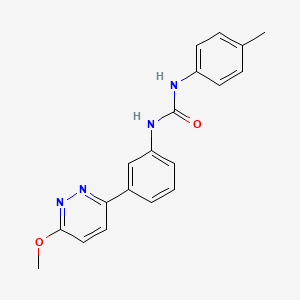
![N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2657012.png)
![2-Chloro-1-[3-(3-fluorophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2657014.png)
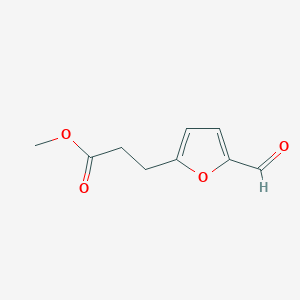

![[1-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B2657017.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide](/img/structure/B2657018.png)

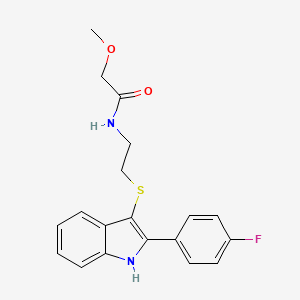
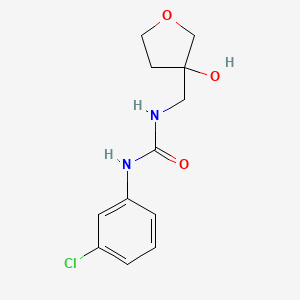
![Ethyl 4-[(4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2657024.png)

![2,4-dichloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2657027.png)
![[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 2-{[(oxan-2-yl)methyl]sulfanyl}acetate](/img/structure/B2657028.png)